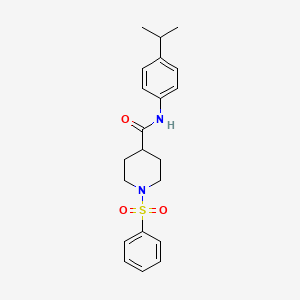

N-(4-Isopropylphenyl)-1-(phenylsulfonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(benzenesulfonyl)-N-(4-propan-2-ylphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-16(2)17-8-10-19(11-9-17)22-21(24)18-12-14-23(15-13-18)27(25,26)20-6-4-3-5-7-20/h3-11,16,18H,12-15H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAREPVTLZJDST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific synthetic routes and reaction conditions are proprietary and detailed information is often available in specialized chemical databases and patents .

Industrial Production Methods

Industrial production of WAY-310364 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

WAY-310364 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

N-(4-Isopropylphenyl)-1-(phenylsulfonyl)piperidine-4-carboxamide exhibits significant biological activities, primarily as an inhibitor of differentiation proteins (Id proteins). These proteins play a crucial role in cellular processes such as proliferation and differentiation, making this compound a candidate for therapeutic interventions in diseases like cancer.

Key Pharmacological Effects

- Inhibition of Id Proteins : The compound's ability to inhibit Id proteins suggests potential applications in oncology by modulating cell growth and differentiation.

- Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory and analgesic effects, indicating that this compound may also be beneficial in treating inflammatory diseases.

- Potential for Pain Management : Given its structural characteristics, the compound may offer therapeutic benefits in pain management scenarios.

General Synthesis Steps

- Formation of Piperidine Ring : The initial step involves creating the piperidine core through cyclization reactions.

- Substitution Reactions : Subsequent reactions introduce the isopropylphenyl and phenylsulfonyl groups.

- Purification : The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.

Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for elucidating its pharmacodynamics.

Techniques Used in Interaction Studies

- Binding Affinity Assays : These assays measure how well the compound binds to specific receptors or enzymes involved in cellular differentiation processes.

- Cell Line Studies : Utilizing various cancer cell lines to assess the efficacy of the compound in inhibiting cell proliferation and inducing apoptosis.

- Molecular Docking Studies : Computational methods are employed to predict how the compound interacts at the molecular level with target proteins.

Mechanism of Action

WAY-310364 exerts its effects by inhibiting hormone-sensitive lipase, an enzyme involved in the hydrolysis of stored triglycerides into free fatty acids and glycerol. This inhibition affects lipid metabolism and energy homeostasis, making it a valuable tool in metabolic research .

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : The fluorinated analog () demonstrates the impact of carboxamide placement at piperidine-3 vs. 4, which may alter binding affinity in enzyme targets.

- Substituent Effects : Bulky groups (e.g., indole in , pyrrolopyrimidine in ) enhance target selectivity but increase molecular weight and complexity.

- Halogenation : Chlorine or fluorine atoms (e.g., in ) improve metabolic stability and hydrophobic interactions in biological systems.

Key Observations :

Key Observations :

- Broad Therapeutic Potential: Piperidine-4-carboxamides show versatility across antiviral, anticancer, and enzyme-targeted applications.

- Structure-Activity Relationships (SAR) :

- Sulfonyl Groups : Enhance binding to hydrophobic pockets (e.g., viral proteases).

- Aromatic Substituents : 4-Isopropylphenyl or chlorophenyl groups improve target engagement via π-π stacking.

- Heterocyclic Additions : Indole () or pyrrolopyrimidine () moieties confer selectivity for kinase or viral targets.

Key Observations :

- The target compound’s safety profile aligns with standard sulfonamide/carboxamide handling precautions.

- AZD5363 exemplifies optimized pharmacokinetics (e.g., oral dosing, reduced hERG liability) through iterative medicinal chemistry .

Biological Activity

N-(4-Isopropylphenyl)-1-(phenylsulfonyl)piperidine-4-carboxamide is a synthetic compound with significant potential in pharmacology, particularly due to its structural characteristics that facilitate various biological activities. This article discusses the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound has the molecular formula C21H26N2O3S and features a piperidine core substituted with a phenylsulfonyl group and an isopropylphenyl moiety. Its unique structure is pivotal in determining its biological activity, particularly in enzyme inhibition and receptor interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H26N2O3S |

| Molecular Weight | 394.51 g/mol |

| Functional Groups | Piperidine, Sulfonamide |

| Structural Features | Isopropylphenyl, Phenylsulfonyl |

This compound primarily acts as an inhibitor of differentiation proteins (Id proteins). These proteins play crucial roles in cellular processes such as proliferation and differentiation, making this compound potentially useful in cancer therapy where modulation of cell growth is critical.

The mechanism involves binding to specific receptors or enzymes, leading to inhibition of their activity. The sulfonamide group can form strong interactions with amino acid residues in the active sites of enzymes, while the piperidine ring interacts with receptor sites, modulating their functions.

Inhibition Studies

Preliminary studies indicate that this compound exhibits notable biological activities:

- Inhibition of Id Proteins : This inhibition is crucial for therapeutic interventions in diseases characterized by uncontrolled cell growth, such as cancer.

- Anti-inflammatory Properties : Similar compounds have shown potential in managing pain and inflammation, suggesting that this compound may also possess these properties .

Comparative Studies

Comparative analysis with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(4-Methylphenyl)-1-(phenylsulfonyl)piperidine-4-carboxamide | C20H25N2O3S | Methyl substitution affects biological activity. |

| N-(4-Ethoxyphenyl)-1-(phenylsulfonyl)piperidine-4-carboxamide | C22H30N2O3S | Ethoxy group introduces different solubility properties. |

| N-(3-Isopropylaniline)-1-(phenylsulfonyl)piperidine-4-carboxamide | C22H30N2O3S | Variation in aromatic substitution impacts interaction with target proteins. |

Case Studies and Research Findings

Research has demonstrated the compound's efficacy in various assays:

- Cell Proliferation Assays : In vitro studies have shown that the compound effectively inhibits cell proliferation in cancer cell lines, supporting its potential use as an anti-cancer agent.

- Enzymatic Activity : The compound has been evaluated for its inhibitory effects on human monoacylglycerol lipase (MAGL), a target for pain management therapies .

- Structure-Activity Relationship (SAR) : Studies on SAR have revealed that modifications to the piperidine ring significantly influence the compound's biological activity, paving the way for further optimization in drug design .

Q & A

Basic: What are the key synthetic routes for N-(4-Isopropylphenyl)-1-(phenylsulfonyl)piperidine-4-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Piperidine Core Functionalization: Start with piperidine-4-carboxylic acid derivatives. Introduce the phenylsulfonyl group via sulfonylation using phenylsulfonyl chloride in anhydrous dichloromethane (DCM) with a base like triethylamine (TEA) to neutralize HCl .

Amide Coupling: React the sulfonylated piperidine with 4-isopropylphenylamine using coupling agents such as HATU or EDCI in DMF or THF. Catalytic DMAP may enhance efficiency .

Purification: Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water ensures purity (>95% by HPLC) .

Key Optimization: Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 12 hours) for sulfonylation steps .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

Core Modifications:

- Replace the phenylsulfonyl group with heteroaromatic sulfonamides (e.g., thiophene, pyridine) to assess electronic effects on target binding .

- Vary the isopropylphenyl substituent with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to probe hydrophobic/hydrophilic interactions .

Biological Assays:

- Use kinase inhibition assays (e.g., Akt1/2/3) with IC₅₀ measurements to quantify potency .

- Perform molecular docking (AutoDock Vina) against crystallographic targets (e.g., PDB 3O96) to rationalize SAR trends .

Data Analysis: Correlate logP (calculated via ChemAxon) with cellular permeability (Caco-2 assays) to balance solubility and membrane penetration .

Basic: What analytical techniques confirm the compound’s structural integrity?

Methodological Answer:

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (DMSO-d₆, 400 MHz): Verify sulfonamide (-SO₂NH-) protons at δ 7.8–8.2 ppm and piperidine CH₂ signals at δ 2.5–3.5 ppm .

- ¹³C NMR : Confirm carbonyl (C=O) resonance at ~170 ppm .

Mass Spectrometry (HRMS): Exact mass (e.g., C₂₁H₂₅N₂O₃S⁺: 409.1584) must match theoretical values within 5 ppm error .

Infrared (IR) Spectroscopy: Detect sulfonamide S=O stretches at 1150–1350 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .

Advanced: How can researchers resolve contradictions in biological activity data across assays?

Methodological Answer:

Assay Validation:

- Replicate enzyme inhibition assays (e.g., Akt1) under standardized conditions (pH 7.4, 25°C) to minimize variability .

- Use positive controls (e.g., MK-2206 for Akt inhibition) to confirm assay reliability .

Off-Target Screening:

- Test against related kinases (ROCK, PKA) to rule out cross-reactivity. SPR (Surface Plasmon Resonance) provides kinetic data (KD) for specificity .

Cellular Context: Compare results in immortalized vs. primary cells; serum-free media may reduce confounding growth factors .

Basic: What are recommended storage conditions to maintain stability?

Methodological Answer:

- Short-term: Store at -20°C in airtight vials with desiccants (silica gel) to prevent hydrolysis of the sulfonamide group .

- Long-term: Lyophilize and keep under argon at -80°C; monitor degradation via HPLC every 6 months .

Advanced: How can in vivo pharmacokinetic (PK) studies be designed for this compound?

Methodological Answer:

Dosing: Administer orally (10 mg/kg in 0.5% methylcellulose) to rodents; collect plasma at 0.5, 1, 2, 4, 8, 24 hours post-dose .

Bioanalysis: Quantify compound levels via LC-MS/MS (LLOQ: 1 ng/mL). Monitor metabolites (e.g., sulfonamide cleavage products) .

Tissue Distribution: Euthanize animals at 24 hours; homogenize organs (liver, brain) and extract compound for tissue-to-plasma ratio calculations .

Basic: What safety precautions are critical during synthesis?

Methodological Answer:

- Ventilation: Use fume hoods for sulfonylation steps (risk of SO₂ release) .

- PPE: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (compound may irritate mucous membranes) .

Advanced: How can computational modeling predict off-target effects?

Methodological Answer:

Pharmacophore Screening: Use Schrödinger’s Phase to model interactions with GPCRs or ion channels (e.g., hERG) linked to cardiotoxicity .

Machine Learning: Train models on ChEMBL data to predict CYP450 inhibition (e.g., CYP3A4), which affects metabolic stability .

Basic: What solvents are compatible with this compound?

Methodological Answer:

- High Solubility: DMSO (≥50 mg/mL), ethanol (10–20 mg/mL).

- Avoid: Chloroform (risk of sulfonamide degradation) .

Advanced: How can biomarker studies validate target engagement in disease models?

Methodological Answer:

Biomarker Selection: Measure phosphorylation of Akt substrates (e.g., GSK-3β) in tumor xenografts via Western blot .

Dose-Response: Corrogate compound exposure (AUC from PK studies) with biomarker modulation (IC₅₀) to establish pharmacodynamic relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.